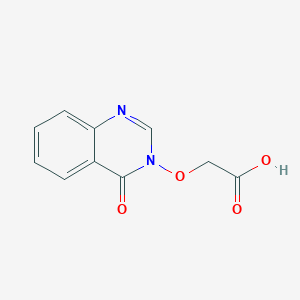

2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid

Beschreibung

2-((4-Oxoquinazolin-3(4H)-yl)oxy)acetic acid is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core linked via an ether oxygen to an acetic acid group. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring.

Eigenschaften

CAS-Nummer |

113939-89-2 |

|---|---|

Molekularformel |

C10H8N2O4 |

Molekulargewicht |

220.18 g/mol |

IUPAC-Name |

2-(4-oxoquinazolin-3-yl)oxyacetic acid |

InChI |

InChI=1S/C10H8N2O4/c13-9(14)5-16-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) |

InChI-Schlüssel |

ATRKYDHHKHVLCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)OCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid reacts with orthoesters (e.g., triethyl orthoformate) in acidic or solvent-free conditions to form 2-substituted quinazolin-4(3H)-ones. For example:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, improving efficiency:

-

Method : 2-Aminobenzamide (1.0 eq) and dimethyl sulfoxide (DMSO) are irradiated at 150°C for 20 minutes with H₂O₂ as an oxidant.

-

Advantage : Reduces reaction time from hours to minutes.

Alternative Routes via Epoxide Ring-Opening

A patent (WO2014025978A1) describes epoxide intermediates for functionalization:

-

Step 1 : 3-Hydroxyquinazolinone reacts with epichlorohydrin to form a glycidyl ether.

-

Step 2 : Epoxide ring-opening with glycolic acid in the presence of BF₃·Et₂O.

Comparative Analysis of Methods

Optimization and Challenges

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can produce hydroxyquinazolinone derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Anticancer Activity

Research has demonstrated that derivatives of quinazoline compounds, including 2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid, exhibit significant anticancer properties. A study highlighted the synthesis of various quinazoline derivatives and their evaluation against several cancer cell lines, including breast cancer and hepatocellular carcinoma. The results indicated that these compounds showed promising cytotoxicity, suggesting their potential as chemotherapeutic agents .

Antihypertensive Agents

Recent developments in antihypertensive therapies have included the use of quinazoline derivatives. A series of hybrid compounds based on quinazoline were synthesized and characterized for their vasorelaxant effects. These compounds were evaluated using aortic rings from pre-contracted rats, showing varying degrees of efficacy based on structural modifications . The incorporation of this compound in such hybrids could enhance their pharmacological profile.

Synthesis and Chemical Properties

This compound serves as a versatile building block in organic synthesis. Its structure allows it to function as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic modalities designed to selectively degrade specific proteins associated with diseases . The compound's ability to form stable linkages with various biomolecules makes it valuable in drug design.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of quinazoline derivatives is crucial for optimizing their therapeutic efficacy. Studies have shown that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For instance, variations in substituents can enhance binding affinity to target receptors, thereby improving pharmacodynamics . This knowledge is essential for the rational design of new compounds based on this compound.

Case Study 1: Anticancer Activity

A series of quinazoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study reported that certain modifications led to enhanced activity against colon cancer cells (SW620) and prostate cancer cells (PC-3). The most potent compounds were identified as potential leads for further development .

Case Study 2: Vasorelaxant Effects

In an experimental setting, a new class of quinazoline-based antihypertensive agents was evaluated for their vasorelaxant effects using rat aortic rings. The study concluded that specific structural features contributed to increased efficacy, highlighting the importance of careful design in medicinal chemistry .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death . In cancer research, the compound is believed to inhibit certain kinases and enzymes that are crucial for cancer cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Core Modifications: Linkage and Substituents

Physical Properties

Key Structural-Activity Relationships

Linkage Type :

- Ether (O) and thioether (S) linkages influence solubility and bioavailability. Thio analogs (e.g., ) are more lipophilic but less stable to oxidation .

- Direct N-attachment (KKG) reduces steric hindrance, enhancing enzyme binding .

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl in 3d) increase metabolic stability but reduce solubility .

- Extended conjugations (e.g., styryl in QNZ) improve target affinity via π-π stacking .

Chain Length: Butanoic acid derivatives () exhibit higher membrane permeability than acetic acid analogs .

Q & A

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate isomers.

- NOESY NMR : Detect spatial proximity of protons (e.g., Z/E isomers of thiazolidinone derivatives) .

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.